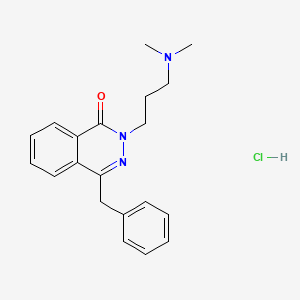
1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a phthalazinone core, a benzyl group, and a dimethylamino propyl side chain. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride typically involves multiple steps, including the formation of the phthalazinone core, the introduction of the benzyl group, and the attachment of the dimethylamino propyl side chain. Common synthetic routes may involve:
Formation of Phthalazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzyl Group: This can be achieved through benzylation reactions using benzyl halides and suitable bases.
Attachment of Dimethylamino Propyl Side Chain: This step may involve nucleophilic substitution reactions using dimethylamino propyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: A compound with a similar structure but different functional groups.
4-Benzyl-2-oxazolidinone: Another compound with a benzyl group and a different core structure.
Uniqueness
1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Propiedades
Número CAS |
16188-74-2 |
|---|---|
Fórmula molecular |
C20H24ClN3O |
Peso molecular |
357.9 g/mol |
Nombre IUPAC |
4-benzyl-2-[3-(dimethylamino)propyl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C20H23N3O.ClH/c1-22(2)13-8-14-23-20(24)18-12-7-6-11-17(18)19(21-23)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H |
Clave InChI |
KMKUVFSNIVILIF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808029.png)

![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)


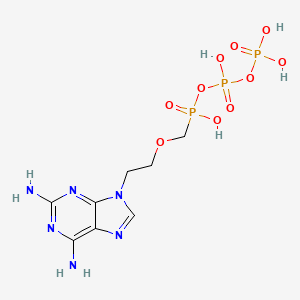
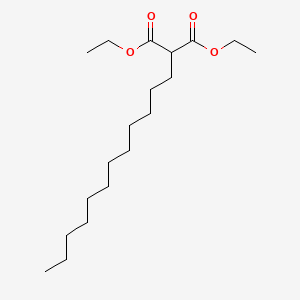




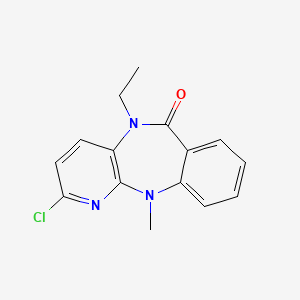
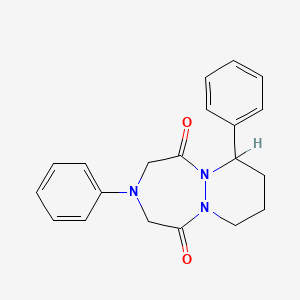
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)
